molecular formula C16H18ClN3O3S B284054 N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide

N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide

Cat. No. B284054
M. Wt: 367.9 g/mol
InChI Key: DTGBWSFIOZZYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It was developed by Pfizer and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. In recent years, there has been a growing interest in the research and development of Sunitinib due to its potential therapeutic applications in various diseases.

Mechanism of Action

N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide acts by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These kinases play a crucial role in the growth and proliferation of cancer cells, and their inhibition leads to the inhibition of tumor growth. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide also has anti-inflammatory and immunomodulatory effects, which contribute to its therapeutic efficacy in autoimmune disorders.
Biochemical and Physiological Effects:
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide inhibits angiogenesis by targeting VEGFR, which is a key mediator of angiogenesis. It also induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has also been shown to modulate immune responses by inhibiting the activity of immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide in lab experiments include its specificity and potency in targeting multiple receptor tyrosine kinases, making it a valuable tool for studying the role of these kinases in various diseases. However, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide also has some limitations, including its potential off-target effects and toxicity, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide, including the identification of new therapeutic applications, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and safety profiles. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has shown promising results in the treatment of various diseases, and further research is needed to fully explore its potential as a therapeutic agent.
In conclusion, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide is a small molecule inhibitor that targets multiple receptor tyrosine kinases and has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. While N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has several advantages for lab experiments, it also has some limitations, and further research is needed to fully explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide involves the reaction of 5-chloro-2-nitrobenzoic acid with diethylamine to form 5-chloro-2-nitrobenzoic acid diethylamide. This compound is then reacted with isonicotinoyl chloride to form N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide. The synthesis of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the growth and proliferation of cancer cells by targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.

properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

N-[2-chloro-5-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)13-5-6-14(17)15(11-13)19-16(21)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3,(H,19,21)

InChI Key

DTGBWSFIOZZYCK-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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